c-Met inhibitor 1
Overview
Description
Synthesis Analysis
The synthesis of c-Met inhibitors involves complex chemical processes aimed at targeting the ATP-binding site of the c-Met kinase domain. These processes are designed to yield molecules capable of selectively inhibiting c-Met activity, thereby blocking its pathological signaling pathways in cancer cells. The optimization techniques for novel c-Met kinase inhibitors have focused on structural optimization and structure-activity relationship (SAR) studies to enhance efficacy and selectivity (Sun et al., 2018).
Molecular Structure Analysis
The molecular structure of c-Met inhibitors is critical for their binding affinity and specificity to the c-Met receptor. These inhibitors often mimic ATP structure, enabling them to compete with ATP for binding to the kinase domain of the c-Met receptor. The '5-atoms linker' design has been highlighted as an important feature in some novel c-Met enzyme inhibitors, suggesting a key role in enhancing inhibitor-receptor interactions (Sun et al., 2018).
Chemical Reactions and Properties
c-Met inhibitors undergo various chemical reactions that influence their stability, bioavailability, and overall therapeutic efficacy. The development of these inhibitors requires a comprehensive understanding of their chemical properties, including reactivity, solubility, and metabolism. Advances in the chemistry of c-Met inhibitors have led to the discovery of molecules with improved pharmacokinetic profiles, offering better clinical outcomes (Porter, 2010).
Scientific Research Applications
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Scientific Field: Cancer Research c-Met inhibitors are often used in cancer research, particularly in the study of lung cancer . c-Met is a protein product encoded by the precancerous gene c-Met, which has some relationship with a variety of carcinogenic gene products and regulatory proteins .
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Application: Tumor Therapy c-Met inhibitors are mainly used to treat specific abnormal targets in human tumor cells or tissues, and eliminate tumor cell-specific lesions by blocking signal and metabolic pathways . They are used in combination with multitarget tyrosine kinase inhibitors to promote the development of tumor therapy .
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Methods of Application: In Vitro Testing In experiments, compounds are screened and one is used as a positive control to evaluate the kinase inhibitory activity of candidate compounds . The dilution concentration grade, dilution gradient grade, and porosity are taken as the dependent variables of each compound, and different results are obtained by adjusting each factor .
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Results: Inhibition of Kinase Activity The detection of c-Met kinase activity showed that c-Met inhibitors showed good kinase inhibitory activity . The results of inhibitory activity test showed that SIPI6931 compound on EGFR, KDR, c-Met kinase showed weak inhibitory activity, and had strong tolerance to SNU-5 cells combined with SIPI6931 compound cell activity .
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Scientific Field: Molecular Diversity In a study, 14 molecular dynamics simulations of potent type II c-Met inhibitors were run to resolve the critical interactions responsible for high affinity of ligands towards c-Met .
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Application Inhibition of Tumor Growth and Metastasis
The c-Met tyrosine kinase plays an important role in human cancers. Preclinical studies demonstrated that c-Met is over-expressed, mutated and amplified in a variety of human tumor types. Thus, the inhibitors of c-Met can be beneficial in blockade of tumor growth and metastasis as molecular targeted cancer therapies .
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Methods of Application: Molecular Dynamics Simulations In this study, 14 molecular dynamics simulations of potent type II c-Met inhibitors were run to resolve the critical interactions responsible for high affinity of ligands towards c-Met .
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Results Identification of Critical Interactions
Residues Phe1223 and Tyr1159, involved in pi-pi interactions were recognized as the most effective residues in the ligand binding in terms of binding free energies. Hydrogen bond interaction with Met1160 was also found necessary for effective type II ligand binding to c-Met .
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Scientific Field: Antibody–Drug Conjugates (ADCs) In a preclinical study, Teliso-V demonstrated the same binding properties as the parental antibody, a need for approximately more than 100,000 c-Met cell surface molecules for anticancer activity, selective and high-affinity binding to c-Met-expressing tumor cells, delivery of MMAE directly to tumor cells, promising cytotoxic activity in c-Met-overexpressing cell lines (both MET-overexpressed and amplified tumors), cell killing ability regardless the MET signaling, activity against tumors expressing high, moderate and low levels of c-Met, antitumor activity in MET-amplified and -nonamplified tumor xenografts as well as in c-Met inhibitor- and ABT-700-resistant xenograft tumors, remarkable and sustained tumor regression in xenograft tumor models, substantial tumor growth inhibition (TGI) as well as regressions in c-Met-overexpressed or MET -amplified patient-derived xenograft (PDX) models, TGI in c-Met-overexpressing lung cancer xenografts, tumor regression in a relapsed ABT-700-resistant gastric carcinoma model, antitumor activity in moderate-to-high c-Met-expressing NSCLC, hepatocellular and ovarian carcinoma PDX models, synergistic antitumor activities when used in combination with chemotherapeutics (including standard-of-care chemotherapy and FOLFIRI [a chemotherapy combination treatment regimen containing folinic acid, fluorouracil and irinotecan]), favorable stability and pharmacokinetics (PK) profiles, and a suitable safety profile (with the same toxicity profile as MMAE-carrying ADCs) .
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Application: Tumor Therapy The combination of new c-Met inhibitors and multitarget tyrosine kinase inhibitors has greatly promoted the development of tumor therapy .
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Scientific Field: Digestive System Tumors c-Met generally exerts a crucial function of promoting tumor cells proliferation and differentiation in digestive system tumors . c-Met also mediates tumor progression and drug resistance by signaling interactions with other oncogenic molecules and then activating downstream pathways .
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Application: Treatment of Digestive System Tumors Many anti-tumor therapies targeting c-Met (tyrosine kinase inhibitors, monoclonal antibodies, and adoptive immunotherapy) have been developed in treating digestive system tumors . Some drugs have been successfully applied to the clinic, but most of them are defective due to their efficacy and complications .
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Methods of Application: Combination Therapies It has been validated that some combination therapies, including α-PD-1/PD-L1 plus chemotherapy, radiotherapy, angiogenesis inhibitors, targeted therapy, other immune checkpoint inhibitors, agonists of the co-stimulatory molecule, stimulator of interferon genes agonists, fecal microbiota transplantation, epigenetic modulators, or metabolic modulators, have superior antitumor efficacies and higher response rates .
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Results: Improved Treatment Efficacy Clinical trials of treating digestive system tumors based on c-Met targets have achieved favorable security, and c-Met inhibitors have been found to be an efficient treatment regimen in combination with other drugs .
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Scientific Field: EGFR-Tyrosine Kinase Inhibitors Amplified c-MET promotes downstream signal transduction through bypass activation to avoid cell death by EGFR-TKIs .
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Application: Overcoming Drug Resistance This promotes the proliferation of cancer cells, which ultimately leads to the resistance of patients to EGFR-TKIs .
Future Directions
properties
IUPAC Name |
3-(2-methylindazol-5-yl)sulfanyl-6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N8S/c1-23-10-12(8-18-23)15-5-6-16-19-20-17(25(16)22-15)26-13-3-4-14-11(7-13)9-24(2)21-14/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXHZDNTBJUJNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NN3C(=NN=C3SC4=CC5=CN(N=C5C=C4)C)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
c-Met inhibitor 1 |
Synthesis routes and methods I
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Synthesis routes and methods II
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Citations
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